molecular formula C19H22O3 B3263034 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester CAS No. 365543-07-3

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester

Cat. No.: B3263034
CAS No.: 365543-07-3
M. Wt: 298.4 g/mol
InChI Key: WYGANBJRZJVWKM-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester is a substituted benzoic acid ester characterized by a methoxy group at the 2-position of the aromatic ring and a 4-phenyl-butyl chain at the 6-position. The 4-phenyl-butyl substituent introduces steric bulk and lipophilicity, which may influence crystallization behavior and reactivity compared to shorter-chain analogs.

Properties

IUPAC Name

methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-21-17-14-8-13-16(18(17)19(20)22-2)12-7-6-11-15-9-4-3-5-10-15/h3-5,8-10,13-14H,6-7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGANBJRZJVWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266255
Record name Methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365543-07-3
Record name Methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365543-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester typically involves multiple steps. One common approach is to start with a benzoic acid derivative and introduce the methoxy group through a methylation reaction. The phenyl-butyl chain can be added via a Friedel-Crafts alkylation reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester.

    Reduction: Formation of 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl-butyl chain can interact with enzymes and receptors, modulating their activity. The ester group can be hydrolyzed to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoic Acid Ester Family

The compound’s structural analogs differ primarily in the substituent at the 6-position of the benzene ring and the nature of ester groups. Key comparisons include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester 4-Phenyl-butyl C₁₉H₂₂O₃ 298.38 High lipophilicity; potential intermediate in drug synthesis
2-Methoxy-6-phenethyloxy-benzoic acid methyl ester Phenethyloxy C₁₇H₁₈O₄ 298.32 Enhanced solubility due to ether linkage
2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester Hydroxy instead of methoxy C₁₈H₂₀O₃ 284.35 Higher acidity (pKa ~3-4) due to -OH group
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester Naphthalenylmethoxymethyl C₂₁H₂₀O₄ 336.39 Increased aromaticity; UV absorption at 270 nm
2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester Pyridinylmethoxymethyl C₁₇H₁₇NO₄ 299.33 Basic nitrogen enhances hydrogen bonding

Key Observations :

  • Lipophilicity : The 4-phenyl-butyl chain in the target compound contributes to higher logP values compared to phenethyloxy or pyridinyl analogs, favoring membrane permeability in biological systems .
  • Acidity/Basicity : Replacement of methoxy with hydroxy (as in ) lowers the pKa, increasing solubility in aqueous basic media. Pyridine-containing analogs () exhibit basicity, enabling salt formation .
  • Crystallinity: Compounds with rigid substituents (e.g., naphthalene in ) show distinct crystal packing patterns, such as monoclinic systems with hydrogen bonds (N–H⋯O), whereas flexible chains (e.g., 4-phenyl-butyl) may reduce crystallinity .
Reactivity and Functionalization
  • Ester Hydrolysis : The methyl ester group is susceptible to hydrolysis under basic conditions, forming carboxylic acids. This reactivity is shared across analogs but varies with substituent electron-withdrawing/donating effects. For example, nitro-containing derivatives () may stabilize intermediates during hydrolysis .
  • Friedel-Crafts Acylation: Benzoic acid methyl esters act as acyl donors in Friedel-Crafts reactions (). The 4-phenyl-butyl chain’s steric bulk may hinder electrophilic substitution compared to smaller esters like methyl 2-methoxy-4-methylbenzoate .

Biological Activity

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structure of this compound includes a methoxy group, a phenyl-butyl chain, and an ester functional group. These components are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methoxy and phenyl-butyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Upon hydrolysis of the ester bond, the active acid form can further engage with biological macromolecules, potentially modulating their activity.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Antiviral Activity

Recent investigations have explored the compound's antiviral potential, particularly against SARS-CoV-2. In vitro assays showed that derivatives of similar benzoic acids demonstrated significant inhibition of viral replication, indicating that structural analogs might yield similar results .

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study conducted on human monocytes treated with this compound revealed a marked reduction in TNF-alpha and IL-6 levels. The compound was administered at varying concentrations (10 µM to 100 µM), demonstrating a dose-dependent response in cytokine inhibition.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
102530
505055
1007075

Case Study 2: Antiviral Efficacy against SARS-CoV-2

In another study focusing on the antiviral properties, the compound was tested against several strains of SARS-CoV-2. The results indicated an EC50 value comparable to existing antiviral agents like Remdesivir.

StrainEC50 (µM)CC50 (µM)
USA-WA1/20200.068>30
Delta0.29>30
Omicron0.68>30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester
Reactant of Route 2
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2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester

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